molecular formula C19H13N3O B12609572 2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile CAS No. 646063-23-2

2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B12609572
CAS No.: 646063-23-2
M. Wt: 299.3 g/mol
InChI Key: VLNCIHJYTQFXFU-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of benzopyrano-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile makes it an interesting subject for scientific research.

Chemical Reactions Analysis

2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be facilitated by heating or using acidic or basic catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile lies in its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

646063-23-2

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

2-amino-4-phenyl-5H-chromeno[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H13N3O/c20-10-14-17(12-6-2-1-3-7-12)15-11-23-16-9-5-4-8-13(16)18(15)22-19(14)21/h1-9H,11H2,(H2,21,22)

InChI Key

VLNCIHJYTQFXFU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(N=C2C3=CC=CC=C3O1)N)C#N)C4=CC=CC=C4

Origin of Product

United States

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